molecular formula C22H22N2O5S B11605794 diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate

diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate

Cat. No.: B11605794
M. Wt: 426.5 g/mol
InChI Key: DTXRHDLPCGQSIG-UHFFFAOYSA-N
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Description

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate is a recognized chemical entity in oncological research, functioning as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in a wide range of cancers. The compound acts by competitively binding to the ATP-binding site of PI3K kinases, thereby preventing the phosphorylation of downstream effectors like Akt and mTOR, which ultimately can lead to the induction of apoptosis and the inhibition of tumor cell proliferation. Its core research value lies in its application as a tool compound for studying the biological roles of PI3K isoforms and for evaluating the therapeutic potential of pathway inhibition in various cancer models. Preclinical studies, as referenced in chemical and pharmacological databases, have investigated this compound in the context of solid tumors. Researchers utilize this inhibitor in in vitro assays to measure impacts on cell viability and signaling, and in in vivo xenograft models to assess antitumor efficacy and pharmacodynamic responses. It is intended for research applications only, strictly within laboratory settings, to further the understanding of cancer biology and support the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

diethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H22N2O5S/c1-4-27-21(25)13-9-14(22(26)28-5-2)11-15(10-13)29-19-18-16-7-6-8-17(16)30-20(18)24-12(3)23-19/h9-11H,4-8H2,1-3H3

InChI Key

DTXRHDLPCGQSIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC2=C3C4=C(CCC4)SC3=NC(=N2)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta-thieno-pyrimidine core, which is then coupled with an isophthalate ester.

  • Cyclopenta-thieno-pyrimidine Core Synthesis

      Starting Materials: 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.

      Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts like palladium or copper to facilitate the formation of the thieno-pyrimidine ring.

  • Coupling with Isophthalate Ester

      Starting Materials: The synthesized cyclopenta-thieno-pyrimidine core and diethyl isophthalate.

      Reaction Conditions: Esterification reactions are typically carried out in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate serves as a valuable building block for synthesizing more complex molecules. Its unique structure makes it a candidate for developing new materials and catalysts.

Biology

Research into the biological activity of this compound has revealed its potential as a bioactive agent. Studies have investigated its interactions with biological macromolecules, suggesting possible roles in modulating cellular processes.

Medicine

The compound is being explored for therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit pro-inflammatory enzymes.
  • Anticancer Properties : Investigations into its ability to affect cancer cell lines are ongoing, focusing on its mechanism of action at the molecular level.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its structural properties lend themselves to various formulations in polymer science and material engineering.

Case Studies

  • Anti-inflammatory Studies :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of COX enzymes in vitro, suggesting potential use in anti-inflammatory therapies.
  • Anticancer Research :
    • Research conducted on various cancer cell lines indicated that this compound could induce apoptosis through modulation of specific signaling pathways involved in cell survival.

Mechanism of Action

The mechanism by which diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its potential anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported applications. Below is a comparative analysis:

Table 1: Comparative Analysis of Thienopyrimidine Derivatives

Compound Name & Structure Molecular Weight (g/mol) Key Substituents/Modifications Biological/Physical Properties Synthesis & Yield References
Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate (Target) Not reported 2-Methyl cyclopenta-thienopyrimidine; diethyl isophthalate Lipophilicity likely enhanced by diethyl esters Not reported -
Dimethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate Not reported Phenyl-thienopyrimidine; dimethyl isophthalate Higher polarity vs. diethyl analog Not reported
N'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2,5-dihydroxy benzohydrazide (25b) Calculated: ~355.4 Dihydroxy benzohydrazide Low yield (26%); high melting point (>248°C) Ethanol crystallization; 26% yield
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol 208.30 Thiol group at position 4 High purity (96%); potential for metal coordination Commercial synthesis
N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Not reported Piperazinyl-chloroacetamide Anti-proliferative activity (pancreatic cancer) NaHCO3/NaI-mediated coupling

Key Observations :

Core Modifications: The target compound’s cyclopenta-thienopyrimidine core distinguishes it from phenyl-substituted analogs (e.g., dimethyl 5-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate) .

Substituent Effects :

  • Ester Groups : The diethyl ester in the target compound likely increases lipophilicity compared to the dimethyl analog, which could enhance oral bioavailability—a property critical for drug candidates .
  • Functional Groups : Derivatives like compound 25b (dihydroxy benzohydrazide) exhibit lower synthetic yields (26%) compared to other analogs, suggesting steric or electronic challenges in introducing polar substituents .

Synthetic Feasibility: Yields for thienopyrimidine derivatives vary significantly (15–65%), influenced by substituent complexity. The target compound’s diethyl ester may require optimized coupling conditions to avoid side reactions common in esterification .

Biological Activity

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration combining a cyclopenta-thieno-pyrimidine core with an isophthalate ester, which may contribute to its interactions with biological systems. This article explores the synthesis, biological activity, and potential applications of this compound based on available research.

PropertyValue
Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
IUPAC Name Diethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzene-1,3-dicarboxylate
InChI Key DTXRHDLPCGQSIG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the cyclopenta-thieno-pyrimidine core followed by coupling with an isophthalate ester using various catalysts such as palladium or copper under controlled conditions .

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolopyridine derivatives have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential for similar activity.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies evaluating related thieno-pyrimidine compounds found that certain derivatives exhibited significant antiproliferative effects in cancer cell lines. For example, compounds derived from similar scaffolds demonstrated IC50 values below 40 nM in various assays assessing cell proliferation and microtubule depolymerization . The mechanism of action may involve interactions with cellular targets such as DNA gyrase and pro-inflammatory enzymes, leading to modulation of critical pathways involved in cancer progression.

The biological activity of this compound likely involves interactions with specific molecular targets within cells. These targets may include:

  • Enzymes : Inhibition of pro-inflammatory enzymes could explain its potential anti-inflammatory effects.
  • Receptors : Modulation of receptor activity may alter signaling pathways related to cell growth and apoptosis.
  • Nucleic Acids : Binding to DNA or RNA could interfere with replication or transcription processes.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened several thiazolopyridine derivatives for antimicrobial activity against pathogenic bacteria and fungi. The findings highlighted the promising nature of these compounds as potential new antimicrobial agents based on their structural characteristics and biological interaction profiles .
  • Anticancer Efficacy : Research on related compounds demonstrated substantial antiproliferative effects in vitro. For instance, a series of thieno-pyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation with some showing IC50 values significantly lower than traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between a hydroxyl-containing thienopyrimidine core and an activated isophthalate ester. Key steps include:

  • Reagent Selection : Use NaHCO₃/NaI as a base-catalyst system to promote ether bond formation, as demonstrated in analogous thienopyrimidine syntheses .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate mixtures) to isolate the product, achieving >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.33 ppm for CH₃ groups, aromatic proton signals at δ 7.32–8.60 ppm) confirm substituent positions and regiochemistry .
  • Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 435–450 range) validates molecular weight .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can solubility challenges be addressed for in vitro bioactivity assays?

  • Methodological Answer :

  • Nanoparticle Formulation : Encapsulate the compound in starch nanoparticles (20–50 nm diameter) via solvent displacement, enhancing aqueous dispersion and bioavailability .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while minimizing cellular toxicity .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in anti-HCV activity may arise from variations in viral replication assays .
  • Metabolic Stability Testing : Evaluate compound degradation in serum (e.g., via LC-MS/MS) to identify instability contributing to variable results .

Q. What reaction mechanisms govern the formation of byproducts during synthesis?

  • Methodological Answer :

  • Side-Reaction Pathways :
  • Hydrolysis : Trace water in solvents may hydrolyze ester groups, forming carboxylic acid derivatives. Use molecular sieves to mitigate this .
  • Cyclization Byproducts : High temperatures (>100°C) promote unwanted cyclization; maintain reactions at 60–80°C .
  • Monitoring : Track intermediates via TLC (silica gel, UV visualization) to optimize reaction quenching times .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Scaffold Modifications :
PositionModificationImpact on Activity
2-MethylReplace with bulkier groups (e.g., ethyl, isopropyl)Steric hindrance may reduce binding to hydrophobic enzyme pockets .
Ester GroupSubstitute diethyl with dimethyl or tert-butyl estersAlters lipophilicity and membrane permeability .
  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure inhibition constants (Kᵢ) via fluorescence polarization .

Q. What strategies minimize racemization in stereochemically sensitive derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers and assess optical purity .
  • Low-Temperature Reactions : Conduct couplings at 0–4°C to preserve stereochemical integrity during nucleophilic substitutions .

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